benzyl-dimethyl-tetradecan-2-ylazanium;chloride
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Overview
Description
Benzyl-dimethyl-tetradecan-2-ylazanium;chloride, also known as methyldodecylbenzyl trimethyl ammonium chloride, is a quaternary ammonium compound. It is commonly used as a surfactant and disinfectant due to its antimicrobial properties. The compound has a molecular formula of C23H42ClN and a molecular weight of 368.039 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-tetradecan-2-ylazanium;chloride is synthesized through a quaternization reaction. The process involves the reaction of dimethyl tetradecylamine with benzyl chloride in the presence of a base, typically under mild heating conditions . The reaction can be represented as follows:
C6H5CH2Cl+C14H29N(CH3)2→C6H5CH2N(CH3)2C14H29Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-tetradecan-2-ylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield benzyl alcohol derivatives, while oxidation reactions can produce benzyl aldehyde or benzoic acid derivatives .
Scientific Research Applications
Benzyl-dimethyl-tetradecan-2-ylazanium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of benzyl-dimethyl-tetradecan-2-ylazanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- Tetradecyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar quaternary ammonium compounds, benzyl-dimethyl-tetradecan-2-ylazanium;chloride exhibits a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent. Its benzyl group enhances its ability to interact with microbial membranes, providing superior antimicrobial efficacy .
Properties
Molecular Formula |
C23H42ClN |
---|---|
Molecular Weight |
368.0 g/mol |
IUPAC Name |
benzyl-dimethyl-tetradecan-2-ylazanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-5-6-7-8-9-10-11-12-13-15-18-22(2)24(3,4)21-23-19-16-14-17-20-23;/h14,16-17,19-20,22H,5-13,15,18,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QLJLZLWGHOGCMR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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